![molecular formula C17H17N3O3S B3140657 N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide CAS No. 478033-09-9](/img/structure/B3140657.png)
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide, also known as E-3810, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) subtypes. It has been developed as a potential anti-cancer drug due to its ability to inhibit tumor angiogenesis.
Wirkmechanismus
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide inhibits the activity of VEGFR and FGFR, which are key receptors involved in tumor angiogenesis. By blocking these receptors, N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide prevents the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide is its specificity for VEGFR and FGFR subtypes, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer type and genetic background of the tumor. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide.
Zukünftige Richtungen
Future research on N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide could focus on improving its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its efficacy in clinical settings. Additionally, combination therapies with other anti-cancer drugs could be explored to further enhance its anti-tumor effects. Finally, the use of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide as a potential treatment for other angiogenesis-related diseases, such as age-related macular degeneration, could also be investigated.
Wissenschaftliche Forschungsanwendungen
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-angiogenic and anti-tumor effects. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types.
Eigenschaften
IUPAC Name |
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-20-16(14-6-4-5-7-15(14)18-17(20)21)19-24(22,23)13-10-8-12(2)9-11-13/h4-11,19H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQXUPFKWNWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=NC1=O)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.